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molecular formula C13H10Cl2N2O B8474381 4,5-Dichloro-2-(3-phenyl-2-propenyl)-3(2H)-pyridazinone

4,5-Dichloro-2-(3-phenyl-2-propenyl)-3(2H)-pyridazinone

Cat. No. B8474381
M. Wt: 281.13 g/mol
InChI Key: MOHRVMMQMHNDHP-UHFFFAOYSA-N
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Patent
US05395934

Procedure details

To a suspension of 16.5 g (100 mmoles) of 4,5-dichloro-3(2H)-pyridazinone and 150 g (163 mmoles) of anhydrous potassium carbonate in 100 ml of anhydrous dimethylformamide a solution of 16.8 g (110 mmoles) of 3-phenyl-2-propenyl chloride in 5 ml of anhydrous dimethylformamide is dropped under stirring and cooling at a temperature below 15° C. The reaction mixture is stirred at room temperature for a day and poured onto 600 ml of water under stirring. The separated crystals are filtered, washed with water, dried and optionally purified by treating with aluminium oxide in a benzene solution. Thus 24.9 g (89%) of the desired compound are obtained. M.p.: 98°-99° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].C(=O)([O-])[O-].[K+].[K+].[C:16]1([CH:22]=[CH:23][CH2:24]Cl)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>CN(C)C=O>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH2:24][CH:23]=[CH:22][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CCCl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is dropped
TEMPERATURE
Type
TEMPERATURE
Details
cooling at a temperature below 15° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for a day
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
The separated crystals are filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
optionally purified
ADDITION
Type
ADDITION
Details
by treating with aluminium oxide in a benzene solution

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(N=CC1Cl)CC=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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